molecular formula C4H5ClN4 B1285385 2-Chloro-5-hydrazinylpyrazine CAS No. 299441-13-7

2-Chloro-5-hydrazinylpyrazine

Cat. No.: B1285385
CAS No.: 299441-13-7
M. Wt: 144.56 g/mol
InChI Key: MIAGZVVFJPCALQ-UHFFFAOYSA-N
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Description

2-Chloro-5-hydrazinylpyrazine is an organic compound with the chemical formula C4H5ClN4. It is a white crystalline solid known for its pungent odor. This compound is primarily used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity .

Scientific Research Applications

2-Chloro-5-hydrazinylpyrazine has a wide range of applications in scientific research:

Safety and Hazards

2-Chloro-5-hydrazinylpyrazine is classified under the GHS07 hazard class . It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It should be handled with care, and appropriate safety measures should be taken while handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-hydrazinylpyrazine is typically synthesized through the reaction of 2-chloropyrazine with hydrazine under alkaline conditions . The reaction is carried out in ethanol at temperatures ranging from 20°C to 80°C for approximately 2.75 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows a similar route but is optimized for larger scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydrazinylpyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The hydrazinyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydrazinylpyrazine involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-hydrazinylpyrazine
  • 2-Chloro-6-hydrazinylpyrazine
  • 2-Chloro-4-hydrazinylpyrazine

Uniqueness

2-Chloro-5-hydrazinylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct reactivity and biological activity compared to its isomers. This unique structure makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(5-chloropyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAGZVVFJPCALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578965
Record name 2-Chloro-5-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299441-13-7
Record name 2-Chloro-5-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2,5-dichloropyrazine (CombiPhos, 2.00 g, 13.42 mmol), ammonium hydroxide (5.05 mL, 38.9 mmol), and water (10.0 mL) was added hydrazine hydrate (1.57 mL, 32.2 mmol). The mixture was heated at reflux for about 17 h, cooled in an ice bath for about 15 min, filtered, washed with ice cold water (3×25 mL), and dried in a vacuum oven at about 70° C. to give the title compound (1.60 g, 78%): LC/MS (Table 1, Method h) Rt=1.07 min; MS m/z: 145.0 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.05 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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